Dihydro Dutasteride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

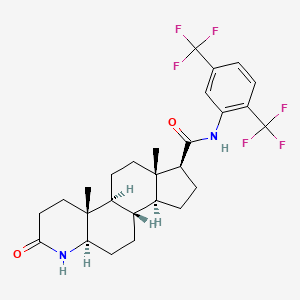

Dihydro Dutasteride is a metabolite of Dutasteride . Dutasteride is an oral synthetic 4-azasteroid commonly marketed under the trade name Avodart . It is a novel dual 5α-reductase inhibitor that works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner .

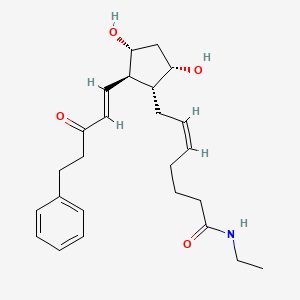

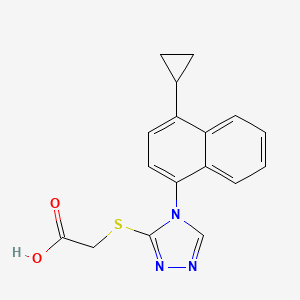

Molecular Structure Analysis

Dutasteride has a chemical formula of C27H30F6N2O2 and an average molecular weight of 528.5297 . The structure of Dutasteride includes a 4-azasteroid frame .

Wissenschaftliche Forschungsanwendungen

Benign Prostatic Hyperplasia Treatment

Specific Scientific Field

Urology and Oncology

Summary of the Application

Dutasteride is used in the clinical progression of benign prostatic hyperplasia (BPH) in asymptomatic men with enlarged prostates .

Methods of Application or Experimental Procedures

In a post hoc analysis of the four-year, double-blind Reduction by Dutasteride of Prostate Cancer Events (REDUCE) study, 1617 men with a prostate size >40 mL and baseline International Prostate Symptom Score (IPSS) <8 were randomized to receive either placebo or dutasteride 0.5 mg daily .

Results or Outcomes

A total of 464 (29%) participants experienced clinical progression of BPH, with 297 (36%) taking placebo and 167 (21%) taking dutasteride . Dutasteride significantly reduced the incidence of BPH clinical progression .

Controlled Delivery Using Dissolvable Microarrays

Specific Scientific Field

Pharmaceutics and Drug Delivery

Summary of the Application

Dutasteride is evaluated for its potential to be delivered in a controlled/sustained manner when formulated as a microarray .

Methods of Application or Experimental Procedures

Dissolvable microarrays were manufactured using a nanomilled suspension and were administered to rats at doses up to 0.32 mg/kg .

Results or Outcomes

Serum dutasteride was quantifiable for approximately 2 weeks after a single application . In silico modeling of the rat data predicted that, in humans, a once-weekly dose of 2 mg, given as a microarray, could deliver cumulative and therapeutically relevant levels of dutasteride .

Treatment of Androgenetic Alopecia

Specific Scientific Field

Dermatology

Summary of the Application

Dutasteride has been approved for the treatment of androgenetic alopecia since early 2000 . It has shown efficacy in reducing hair loss and stimulating hair growth in men with androgenetic alopecia .

Methods of Application or Experimental Procedures

5-alpha reductase inhibitors (5ARIs) like dutasteride act by blocking DHT production from adrenal and gonadal sources, leading to a substantial reduction in serum (around 70%) and prostate DHT levels (approximately 90%) .

Results or Outcomes

5ARIs are effective in women with hyperandrogenism and alopecia, with evidence also supporting their use in normoandrogenic postmenopausal women . Topical formulation of 5ARIs reduces unwanted side effects and may improve patient adherence to treatment .

Treatment of Acne Vulgaris

Summary of the Application

The application of 5ARIs for pharmacological treatment of acne vulgaris is promising .

Results or Outcomes

The application of 5ARIs for pharmacological treatment of acne vulgaris is promising, but requires further evaluation .

Safety And Hazards

Zukünftige Richtungen

Future studies should investigate the biochemical and physiological mechanisms that underlie the persistence of the adverse sexual side effects to determine why a subset of patients is afflicted with such persistence or irreversible adverse effects . Also, a better focus of clinical research is urgently needed to better define those subjects who are likely to be adversely affected by such agents .

Eigenschaften

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUHDIPAGREENV-QWBYCMEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro Dutasteride | |

CAS RN |

164656-22-8 |

Source

|

| Record name | 1,2-Dihydrodutasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDRODUTASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7B42KG7F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)